Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1931921-55-9
VCID: VC4959547
InChI: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CCC1=O)N
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate

CAS No.: 1931921-55-9

Cat. No.: VC4959547

Molecular Formula: C10H18N2O3

Molecular Weight: 214.265

* For research use only. Not for human or veterinary use.

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate - 1931921-55-9

Specification

CAS No. 1931921-55-9
Molecular Formula C10H18N2O3
Molecular Weight 214.265
IUPAC Name tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1
Standard InChI Key AUMZVPIBXHUPHC-ZETCQYMHSA-N
SMILES CC(C)(C)OC(=O)N1CC(CCC1=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate (CAS 1931921-55-9) has a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. The piperidine ring is substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 5-position with an amino group. The 2-oxo moiety introduces a ketone functionality, while the (5S) configuration ensures enantiomeric purity, which is critical for interactions with biological targets.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26 g/mol
CAS Number1931921-55-9
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, a common strategy in peptide and heterocycle synthesis.

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A plausible route involves:

  • Ring Formation: Cyclization of a linear precursor to form the piperidine backbone.

  • Introduction of the 2-Oxo Group: Oxidation or ketone formation at the 2-position.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butoxycarbonyl group at the 1-position.

  • Amination: Stereoselective introduction of the amino group at the 5S position, often via enzymatic resolution or chiral auxiliaries.

Chromatographic techniques (e.g., HPLC, flash chromatography) are employed to achieve high enantiomeric excess (>98%).

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1CyclizationAcid catalysis, 80°C, 12h65%
2OxidationKMnO₄, H₂O, RT78%
3Boc ProtectionBoc₂O, DMAP, DCM, 0°C–RT85%
4Stereoselective AminationChiral catalyst, NH₃, 50°C70%

Pharmacological and Biological Relevance

Applications in Drug Discovery

The compound’s chiral amine and ketone functionalities make it a versatile building block for:

  • Protease Inhibitors: Piperidine scaffolds are common in HIV protease and renin inhibitors.

  • Kinase Modulators: Amino-substituted piperidines interact with ATP-binding pockets in kinases .

  • Peptidomimetics: The Boc-protected amine enables incorporation into peptide chains without side reactions.

Future Directions

Further research should focus on:

  • Mechanistic Studies: Elucidating interactions with biological targets.

  • Derivatization: Exploring substitutions at the 2-oxo or 5-amino positions to enhance bioactivity.

  • Scale-Up Synthesis: Optimizing routes for industrial production.

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